Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate
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Overview
Description
Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[410]hept-2-ene-3-carboxylate is a chemical compound with a unique bicyclic structure It is characterized by the presence of an ethyl ester group, a hydroxyl group, and an oxabicycloheptene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate typically involves the reaction of 5-bromopentanol with ethyl 2-hydroxybutanoate. The reaction is carried out in dry dimethylformamide (DMF) with sodium carbonate as a base catalyst. The mixture is slowly added to the reaction vessel, and the resulting product is purified using organic solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom in the precursor can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of viral replication or bacterial growth, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,5R,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
- (1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester
Uniqueness
Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate is unique due to its specific stereochemistry and functional groups.
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-2-12-9(11)5-3-6(10)8-7(4-5)13-8/h4,6-8,10H,2-3H2,1H3/t6-,7-,8+/m1/s1 |
InChI Key |
LYOJCNWCUOSHLX-PRJMDXOYSA-N |
Isomeric SMILES |
CCOC(=O)C1=C[C@@H]2[C@@H](O2)[C@@H](C1)O |
Canonical SMILES |
CCOC(=O)C1=CC2C(O2)C(C1)O |
Origin of Product |
United States |
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